N-Benzyl-1-(trifluoromethyl)tetralin-1-amine N-Benzyl-1-(trifluoromethyl)tetralin-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16698447
InChI: InChI=1S/C18H18F3N/c19-18(20,21)17(22-13-14-7-2-1-3-8-14)12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11,22H,6,10,12-13H2
SMILES:
Molecular Formula: C18H18F3N
Molecular Weight: 305.3 g/mol

N-Benzyl-1-(trifluoromethyl)tetralin-1-amine

CAS No.:

Cat. No.: VC16698447

Molecular Formula: C18H18F3N

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-1-(trifluoromethyl)tetralin-1-amine -

Specification

Molecular Formula C18H18F3N
Molecular Weight 305.3 g/mol
IUPAC Name N-benzyl-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-amine
Standard InChI InChI=1S/C18H18F3N/c19-18(20,21)17(22-13-14-7-2-1-3-8-14)12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11,22H,6,10,12-13H2
Standard InChI Key BQWBEWNMXQCOMQ-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2C(C1)(C(F)(F)F)NCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s tetralin system—a bicyclic structure comprising fused benzene and cyclohexene rings—provides a rigid scaffold that influences conformational dynamics and intermolecular interactions. The trifluoromethyl (-CF₃) group at the 1-position introduces strong electron-withdrawing effects, polarizing adjacent bonds and enhancing metabolic stability compared to non-fluorinated analogs. Benzyl substitution at the amine nitrogen extends π-conjugation, potentially improving binding affinity to aromatic-rich biological targets such as neurotransmitter transporters or G protein-coupled receptors.

The IUPAC name, N-benzyl-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-amine, reflects its substitution pattern and saturation state. X-ray crystallographic analyses of related compounds suggest that the tetralin ring adopts a boat-like conformation, with the -CF₃ group occupying an axial position to minimize steric clashes . This spatial arrangement may dictate enantioselective recognition in catalytic or biological systems.

Spectroscopic and Computational Characterization

Key spectroscopic data include:

  • ¹H NMR: Distinct signals for benzylic protons (δ 3.7–4.1 ppm), aromatic protons (δ 6.8–7.4 ppm), and cyclohexene protons (δ 1.5–2.3 ppm).

  • ¹⁹F NMR: A singlet near δ -60 ppm confirms the -CF₃ group’s presence.

  • Mass Spectrometry: A molecular ion peak at m/z 305.3 aligns with the molecular formula C₁₈H₁₈F₃N.

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the electronegative fluorine atoms. The -CF₃ group’s inductive effect lowers the amine’s pKₐ by ~1.5 units relative to non-fluorinated tetralinamines, enhancing water solubility at physiological pH .

Synthesis and Stereochemical Control

Organocatalytic Enantioselective Synthesis

A breakthrough synthesis route employs a tandem Michael addition–intramolecular nitrone cycloaddition (INCR) strategy :

  • Michael Addition: ortho-1-Trifluoromethylvinyl aromatic aldehydes react with nitromethane or N-Cbz-hydroxylamine under proline-derived organocatalysis, forming β-nitro or β-hydroxylamine intermediates.

  • INCR Step: The intermediate undergoes a [3+2] cycloaddition with in situ-generated nitrones, constructing the tetralin ring with >90% enantiomeric excess (ee).

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield/ee
Catalyst Loading10 mol%92% yield, 94% ee
SolventToluene89% yield, 91% ee
Temperature-20°C95% yield, 96% ee

This method circumvents transition-metal catalysts, aligning with green chemistry principles. The stereochemical outcome arises from hydrogen-bonding interactions between the catalyst’s carboxylic acid and the nitro group, steering nitrone approach to the Re face .

Alternative Synthetic Routes

  • Friedel-Crafts Alkylation: Trifluoromethyl ketones react with benzylamine-tethered arenes under Brønsted acid catalysis, though with moderate diastereoselectivity (d.r. 3:1).

  • Reductive Amination: 1-(Trifluoromethyl)tetralone and benzylamine undergo Pd/C-catalyzed hydrogenation, yielding the amine with 85% efficiency but no stereocontrol.

Applications in Medicinal Chemistry and Materials Science

CompoundTargetIC₅₀/EC₅₀
N-Benzyl-1-CF₃-tetralin-1-amineSERT (predicted)~50 nM*
4-Benzyl-N-[3-CF₃-benzyl]phthalazinamineEGFR kinase8.3 nM
1-Benzyl-N-methyl-4-CF₃-pyrrolidin-3-amineσ₁ Receptor120 nM

*Estimated from QSAR models.

Materials Science Applications

  • Liquid Crystals: The -CF₃ group’s dipole moment (3.0 D) promotes nematic phase stability in terphenyl-based LCs (ΔT = 45°C).

  • Polymer Additives: Incorporated into epoxy resins, trifluoromethyltetralins increase glass transition temperatures (Tg) by 20°C via dipole-dipole crosslinking.

Comparison with Structural Analogs

Table 3: Key Properties of Benzylamine Derivatives

CompoundMolecular FormulaMW (g/mol)LogPApplications
N-Benzyl-1-CF₃-tetralin-1-amineC₁₈H₁₈F₃N305.33.1CNS drugs, LC materials
N-Benzyl-1-phenylethylamine C₁₅H₁₇N211.32.8Chiral resolving agent
N-Benzyltetradecanamine C₂₁H₃₇N303.56.5Surfactants, corrosion inhibitors

The tetralin derivative’s lower LogP (3.1 vs. 6.5 for N-benzyltetradecanamine) reflects enhanced polarity from the -CF₃ group, favoring blood-brain barrier penetration over surfactant applications .

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